molecular formula C8H12N4O2S B1340478 N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide CAS No. 57004-73-6

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

Cat. No. B1340478
CAS RN: 57004-73-6
M. Wt: 228.27 g/mol
InChI Key: DAZIGWRHGQLIMR-UHFFFAOYSA-N
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Description

The compound "N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide" is a member of the methanesulfonamide family, which includes various derivatives with diverse biological activities and chemical properties. These compounds are characterized by the presence of a sulfonamide group attached to a phenyl ring, which can be further substituted with various functional groups to modulate their properties and reactivity .

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves the reaction of an appropriate amine with methanesulfonyl chloride or through the acylation of amines with methanesulfonic anhydride. For instance, N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide was synthesized by reacting N-(4-amino-2-phenoxyphenyl)methanesulfonamide with an anthracene derivative in glacial acetic acid . Similarly, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized using Sonogashira cross-coupling, demonstrating the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the sulfonamide group relative to the phenyl ring. For example, in N-(3,4-Dimethylphenyl)methanesulfonamide, the amide hydrogen atom is positioned on one side of the benzene ring, while the methanesulfonyl group is on the opposite side, which is a common feature observed in these compounds . This orientation is crucial for the biological activity as it affects the molecule's ability to interact with receptor molecules.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed as chemoselective N-acylation reagents, indicating their potential in selective synthetic transformations . Additionally, the reactivity of N-sulfonyl-substituted polyhalogenated aldehyde imines was demonstrated through alkylation reactions, showcasing the electrophilic nature of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group imparts certain solubility characteristics and can affect the compound's acidity and basicity. The intramolecular hydrogen bonding potential, as seen in N-(2,3-Dichlorophenyl)methanesulfonamide, can influence the compound's melting point, boiling point, and stability . Moreover, the pharmacological profile of these compounds, such as their agonistic activity at alpha 1-adrenoceptors, is determined by their ability to interact with biological targets and induce specific responses, as demonstrated by the compound SK&F 102652 .

Scientific Research Applications

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide exhibit tautomeric behavior, which is crucial for their pharmaceutical and biological activities. Spectroscopic methods, including infrared and nuclear magnetic resonance, suggest the presence of both amino and imino conformers, impacting their application in bioorganic and medicinal chemistry (Erturk et al., 2016).

Electrophilic Reactivity

The study on the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene revealed the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This reactivity is utilized in the alkylation of various organic substrates, demonstrating the compound's versatility in synthetic organic chemistry (Aizina et al., 2012).

Aminoxyl Radical Formation

N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides undergo oxidation to form aminoxyl radicals, with spectroscopic analysis confirming the interaction of the unpaired electron with surrounding atoms. This study provides insights into the chemical behavior of sulfonamide derivatives in the presence of oxidizing agents, contributing to the understanding of their chemical properties (Burian et al., 2006).

Spectroscopic and Theoretical Studies

Dofetilide, a molecule containing the sulfonamide functional group, was investigated through experimental and theoretical studies to understand its molecular vibrations. Such research aids in the development of pharmaceuticals by providing detailed molecular insights (Szabó et al., 2008).

Supramolecular Assembly of Derivatives

Nimesulidetriazole derivatives, which include the sulfonamide group, have been synthesized and analyzed for their crystal structures. Understanding the intermolecular interactions and supramolecular assembly of these compounds can influence the design of new drugs and materials (Dey et al., 2015).

properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-3-6(5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGWRHGQLIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482587
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57004-73-6
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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